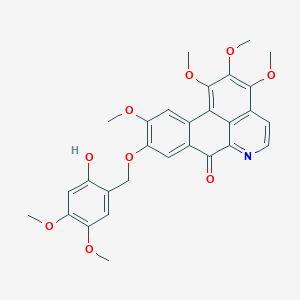
1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine is an oxoaporphine alkaloid. This compound can be isolated from the plant Thalictrum elegans . It is a natural product with a molecular formula of C29H27NO9 and a molecular weight of 533.53 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine involves multiple steps, typically starting from simpler precursor molecules. The exact synthetic route can vary, but it generally involves the following steps:
Formation of the Aporphine Core: This step involves the construction of the aporphine skeleton through cyclization reactions.
Methoxylation: Introduction of methoxy groups at the 1, 2, 3, and 10 positions.
Benzyloxy Substitution: Attachment of the 2-hydroxy-4,5-dimethoxybenzyloxy group.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complex structure and the specificity of its natural sources. large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: Methoxy and benzyloxy groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can lead to quinones, while reduction can yield hydroxylated derivatives.
Applications De Recherche Scientifique
1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine has several scientific research applications:
Chemistry: It serves as a reference standard for studying the properties and reactions of oxoaporphine alkaloids.
Biology: It is used in research to understand its biological activities and potential therapeutic effects.
Medicine: Preliminary studies suggest it may have pharmacological properties, although more research is needed.
Industry: Its unique structure makes it a candidate for developing new materials or drugs.
Mécanisme D'action
The exact mechanism of action of 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving:
Enzyme Inhibition: It may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It could bind to certain receptors, modulating cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,10-Tetramethoxyaporphine: Lacks the benzyloxy group, making it less complex.
9-Oxoaporphine: Similar core structure but lacks methoxy and benzyloxy groups.
Uniqueness
1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C29H27NO9 |
|---|---|
Poids moléculaire |
533.5 g/mol |
Nom IUPAC |
5-[(2-hydroxy-4,5-dimethoxyphenyl)methoxy]-4,14,15,16-tetramethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaen-8-one |
InChI |
InChI=1S/C29H27NO9/c1-33-19-9-14(18(31)12-21(19)35-3)13-39-22-11-17-16(10-20(22)34-2)24-23-15(7-8-30-25(23)26(17)32)27(36-4)29(38-6)28(24)37-5/h7-12,31H,13H2,1-6H3 |
Clé InChI |
LHTZHKQWUHDJDX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)COC2=C(C=C3C(=C2)C(=O)C4=NC=CC5=C4C3=C(C(=C5OC)OC)OC)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-[4-(3-aminopropanoylamino)phenyl]-1,3,2-dithiarsolan-4-yl]methyl N-(2-butyl-1,3-dioxobenzo[de]isoquinolin-6-yl)carbamate](/img/structure/B12096539.png)


![5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12096572.png)



![Boronic acid, [4-(2-ethoxyethyl)phenyl]-](/img/structure/B12096592.png)





